molecular formula C13H13ClN2O3S2 B2943677 2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide CAS No. 951626-45-2

2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B2943677
CAS No.: 951626-45-2
M. Wt: 344.83
InChI Key: ZKYCMLQDQOHVIC-SQFISAMPSA-N
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Description

The compound 2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a bicyclic sulfone-containing acetamide derivative with a unique thieno-thiazole fused ring system. Its structure features a chloro-substituted acetamide group and a phenyl-substituted tetrahydrothieno[3,4-d][1,3]thiazole core, where the sulfur atoms in the thiazole ring are oxidized to sulfone groups (5,5-dioxido).

Properties

IUPAC Name

2-chloro-N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c14-6-12(17)15-13-16(9-4-2-1-3-5-9)10-7-21(18,19)8-11(10)20-13/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYCMLQDQOHVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CCl)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide generally involves multi-step reactions starting from commercially available precursors. Typical synthetic routes may include:

  • Formation of Thieno[3,4-d][1,3]thiazole ring: : This step often involves the cyclization of a thioamide and an appropriate halogenated phenyl compound under acidic or basic conditions.

  • Oxidation of the Thieno[3,4-d][1,3]thiazole ring: : Selective oxidation using agents like hydrogen peroxide or a peracid to introduce the sulfone moiety.

  • Formation of the Acetamide Moiety: : Introduction of the acetamide functionality through nucleophilic substitution or amidation reactions.

Industrial Production Methods

For industrial-scale production, the key steps often involve:

  • Large-scale Cyclization: : Utilizing robust and scalable cyclization techniques to ensure high yield and purity.

  • Efficient Oxidation Processes: : Employing industrial oxidants and optimizing conditions for large batches.

  • Amide Formation: : Utilizing high-purity reagents and controlled conditions to form the acetamide linkage.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo a variety of chemical reactions:

  • Oxidation: : Undergoes oxidation to form different oxidized derivatives.

  • Reduction: : The sulfone group can be reduced under specific conditions.

  • Substitution: : The chloro group can be substituted with nucleophiles like amines, thiols, or alcohols.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, peracids.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Amines, thiols, alcohols.

Major Products

  • Oxidized products: : Higher oxidation states of the parent compound.

  • Reduced products: : Sulfide derivatives.

  • Substituted products: : Various nucleophilic substitution products.

Scientific Research Applications

2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has significant applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing complex molecules.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Explored as a lead compound for drug development.

  • Industry: : Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide exerts its effects is complex:

  • Molecular Targets: : Binds to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : Affects cellular pathways, potentially interfering with DNA replication or protein synthesis.

Comparison with Similar Compounds

2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (RN: 902047-85-2)

  • Key Differences: Substitutions: Methoxy groups at the acetamide (2-methoxy) and phenyl ring (2-methoxyphenyl) vs. chloro and unsubstituted phenyl in the target compound. Molecular Weight: Higher (C₁₅H₁₆N₂O₅S₂; MW ≈ 432.26 g/mol) than the target compound (C₁₃H₁₂ClN₂O₃S₂; MW ≈ 407.71 g/mol) due to additional oxygen atoms.
  • Implications : The methoxy groups may enhance hydrogen-bonding capacity, improving interaction with biological targets but reducing lipophilicity .

2-{[5-(5-Chloro-2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 27)

  • Key Differences: Core Structure: Thiazolidinone ring with a thioxo group and benzylidene substituent vs. the target’s tetrahydrothieno-thiazole system. Substituents: Trimethoxyphenyl and hydroxy groups introduce polarity and steric bulk. Spectral Data: Melting point (216–217°C) and NMR signals (e.g., δ 10.71 ppm for NH) indicate strong intermolecular interactions, likely due to hydrogen bonding .

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Key Differences :
    • Simpler Structure: Lacks the fused bicyclic system and sulfone groups present in the target compound.
    • Crystallography: The dichlorophenyl and thiazol rings form a dihedral angle of 61.8°, influencing molecular packing via N–H⋯N hydrogen-bonded dimers. This contrasts with the rigid bicyclic system of the target compound, which may restrict conformational flexibility .
  • Implications : Reduced steric hindrance compared to the target compound could improve membrane permeability but decrease target specificity.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₃H₁₂ClN₂O₃S₂ 407.71 Not reported Chloro, phenyl, sulfone
2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide C₁₅H₁₆N₂O₅S₂ 432.26 Not reported Methoxy (×2), sulfone
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.16 186–188 Dichlorophenyl, thiazol
Compound 27 (Thiazolidinone derivative) C₂₁H₁₈ClN₃O₆S₃ 540.06 216–217 Trimethoxyphenyl, thioxo, hydroxy

Notes:

  • The target compound’s sulfone groups likely increase polarity, enhancing solubility in dimethyl sulfoxide (DMSO) but reducing bioavailability.
  • The dichlorophenyl analog’s lower molecular weight and simpler structure correlate with a lower melting point .

Research Findings and Implications

  • Structural Rigidity: The fused bicyclic system in the target compound may improve metabolic stability compared to monocyclic analogs, as seen in ’s thiazol-2-yl acetamide .
  • Electron-Withdrawing vs. Donating Groups : Chloro substituents (target compound) could enhance electrophilic reactivity, favoring interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes). In contrast, methoxy groups () may stabilize charge-transfer complexes .
  • Synthetic Challenges : highlights the sensitivity of acetamide derivatives to reaction conditions, where prolonged acid treatment can lead to decomposition or unwanted byproducts .

Biological Activity

The compound 2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a synthetic heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including cytotoxicity, anti-inflammatory properties, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₃ClN₂O₃S
  • Molecular Weight : 302.77 g/mol
  • CAS Number : 120330-44-1

Cytotoxicity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • HeLa Cells : IC₅₀ value of approximately 29.51 µM.
  • SGC-7901 Cells : IC₅₀ value of around 27.52 µM.

These values suggest that the compound may inhibit cell proliferation effectively through mechanisms that warrant further investigation.

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects. In vitro assays demonstrated its ability to reduce nitric oxide (NO) production in macrophages, with an IC₅₀ of 34.25 µM. This suggests a potential mechanism for reducing inflammation in various conditions.

Enzyme Inhibition Studies

In addition to cytotoxic and anti-inflammatory activities, the compound has been evaluated for its ability to inhibit enzymes related to diabetes management:

  • α-glucosidase : IC₅₀ of 5.17 ± 0.28 µM.
  • α-amylase : IC₅₀ of 18.82 ± 0.89 µM.

These results indicate that the compound may serve as a potential therapeutic agent for managing diabetes by inhibiting carbohydrate-digesting enzymes.

In Vivo Studies

In vivo studies using alloxan-induced diabetic mice demonstrated that treatment with the compound resulted in significant improvements in biochemical markers such as fasting glucose levels and insulin sensitivity. Histological examinations revealed preservation of pancreatic architecture compared to untreated controls.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of the compound with target enzymes. For example:

Target EnzymeBinding Energy (kcal/mol)
α-glucosidase-7.02
α-amylase-6.6

These findings suggest that the compound interacts favorably with these enzymes, supporting its potential as a therapeutic agent.

Summary of Biological Activities

Activity TypeObservations
CytotoxicitySignificant against HeLa and SGC-7901 cells
Anti-inflammatoryReduces NO production (IC₅₀ = 34.25 µM)
Enzyme InhibitionEffective against α-glucosidase and α-amylase
In Vivo EfficacyImproves glucose levels in diabetic models

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